3-Fluoro-4-nitrobenzene-1-sulfonamide chemical structure and properties
3-Fluoro-4-nitrobenzene-1-sulfonamide chemical structure and properties
This guide provides a comprehensive technical overview of 3-Fluoro-4-nitrobenzene-1-sulfonamide, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its chemical identity, physicochemical properties, a robust synthesis protocol, and its potential applications, grounding all information in established scientific principles.
Introduction and Strategic Importance
3-Fluoro-4-nitrobenzene-1-sulfonamide (CAS No. 1187966-31-9) is an aromatic organic compound featuring three critical functional groups: a sulfonamide, a nitro group, and a fluorine atom. This specific arrangement of substituents on the benzene ring creates a versatile chemical scaffold. The electron-withdrawing nature of the nitro and sulfonyl groups deactivates the ring, while the fluorine atom offers unique electronic properties and a potential metabolic block in drug candidates. The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs[1][2]. Consequently, this molecule serves as a valuable starting material for synthesizing more complex, biologically active compounds.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is paramount for reproducible research. The specific isomer discussed in this guide is distinguished by the fluorine atom at position 3 and the nitro group at position 4 relative to the sulfonamide group.
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IUPAC Name: 3-Fluoro-4-nitrobenzene-1-sulfonamide
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CAS Number: 1187966-31-9[3]
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Molecular Formula: C₆H₅FN₂O₄S[3]
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Molecular Weight: 220.18 g/mol [3]
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SMILES: O=S(C1=CC=C(=O)C(F)=C1)(N)=O[3]
Data Presentation: Physicochemical Properties
While specific experimental data for the 3-fluoro-4-nitro isomer is not widely published, the properties of the closely related isomer, 4-Fluoro-3-nitrobenzenesulfonamide (CAS: 406233-31-6), provide valuable estimates. Researchers should use the following data as a guideline and verify it experimentally for the specific isomer of interest.
| Property | Value (for isomer 4-Fluoro-3-nitrobenzenesulfonamide) | Source |
| Physical Form | Pale Yellow Solid | [4] |
| Melting Point | 137.0 to 141.0 °C | [4] |
| Boiling Point | 411.1 ± 55.0 °C (Predicted) | [4] |
| Density | 1.637 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform | [4] |
| pKa | 9.39 ± 0.60 (Predicted) | [4] |
Synthesis and Purification Protocol
The synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide can be logically achieved via a two-step process starting from 2-fluoro-1-nitrobenzene. This process involves an electrophilic aromatic substitution (chlorosulfonation) followed by amination. This proposed protocol is based on established chemical principles for sulfonamide synthesis[5][6] and analogous procedures for related isomers[4].
Experimental Protocol: Proposed Synthesis
Step 1: Chlorosulfonation of 2-Fluoro-1-nitrobenzene
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Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution) to neutralize the HCl gas byproduct.
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Reagent Addition: Carefully add chlorosulfonic acid (HSO₃Cl, ~5 equivalents) to the flask and cool the flask in an ice-water bath to 0-5 °C.
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Reaction: Slowly add 2-fluoro-1-nitrobenzene (1 equivalent) dropwise via the dropping funnel to the cooled, stirring chlorosulfonic acid. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
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Causality Insight: This is a highly exothermic electrophilic aromatic substitution. The amide group in acetanilide is used in similar syntheses to moderate the reaction, but here the strong deactivation by the nitro and fluoro groups requires harsh conditions. Using excess chlorosulfonic acid as both reagent and solvent drives the reaction to completion. The low temperature minimizes the formation of undesired byproducts.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60-70 °C for 2-4 hours to ensure complete conversion.
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Work-up: Cool the reaction mixture back to room temperature and quench it by pouring it slowly and carefully onto crushed ice with vigorous stirring. This will precipitate the product, 3-fluoro-4-nitrobenzenesulfonyl chloride, and decompose the excess chlorosulfonic acid.
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Isolation: Isolate the precipitated solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the intermediate product under vacuum.
Step 2: Amination of 3-Fluoro-4-nitrobenzenesulfonyl Chloride
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Setup: In a fume hood, suspend the dried 3-fluoro-4-nitrobenzenesulfonyl chloride intermediate in a suitable solvent like tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
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Reagent Addition: Add concentrated aqueous ammonia (NH₄OH, ~5-10 equivalents) dropwise to the cooled, stirring suspension.
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Causality Insight: The sulfonyl chloride is a reactive electrophile. The nucleophilic ammonia attacks the sulfur atom, displacing the chloride. A large excess of ammonia is used to consume the HCl byproduct and drive the reaction to completion. The low temperature controls the exothermicity of the reaction.
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Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (Thin Layer Chromatography).
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Work-up: Once the reaction is complete, add water to the mixture and, if necessary, acidify slightly with dilute HCl to precipitate the sulfonamide product fully.
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Isolation and Purification: Collect the crude 3-Fluoro-4-nitrobenzene-1-sulfonamide by vacuum filtration. Wash the solid with cold water. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
Visualization: Synthesis Workflow
Caption: Proposed two-step synthesis of 3-Fluoro-4-nitrobenzene-1-sulfonamide.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets, doublets of doublets) and coupling constants will be characteristic of the 1,2,4,5-tetrasubstituted pattern.
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¹⁹F NMR: A singlet or a doublet of doublets in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
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IR Spectroscopy: The infrared spectrum should display characteristic peaks for the N-H stretches of the sulfonamide (around 3300-3400 cm⁻¹), the asymmetric and symmetric S=O stretches (around 1350 and 1160 cm⁻¹), and the asymmetric and symmetric N=O stretches of the nitro group (around 1530 and 1350 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 220.18 g/mol .
Applications in Drug Development and Medicinal Chemistry
While specific, marketed drugs derived directly from 3-Fluoro-4-nitrobenzene-1-sulfonamide are not prominent in the literature, its structure makes it a highly valuable building block for creating libraries of potential drug candidates. Its utility stems from the synthetic handles provided by its functional groups.
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Sulfonamide Group: This group is a known "privileged scaffold" in medicinal chemistry, capable of forming key hydrogen bonds with biological targets such as enzymes[2][7]. It is a cornerstone of carbonic anhydrase inhibitors and various antimicrobial agents[2][7].
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Nitro Group: The nitro group is a versatile synthetic handle. It can be readily reduced to an amine (-NH₂), which can then be further functionalized through acylation, alkylation, or diazotization to introduce a wide variety of other substituents. This allows for systematic Structure-Activity Relationship (SAR) studies.
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Fluoro Group: Aromatic fluorine substitution is a common strategy in modern drug design. The C-F bond is strong, and fluorine's small size and high electronegativity can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functional groups.
Visualization: Role as a Synthetic Intermediate
Caption: Synthetic potential of 3-Fluoro-4-nitrobenzene-1-sulfonamide in drug discovery.
Safety and Handling
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Hazard Statements (presumed):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
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Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
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Always consult a comprehensive, up-to-date SDS from the supplier before handling any chemical and perform a thorough risk assessment for any new procedure.
Conclusion
3-Fluoro-4-nitrobenzene-1-sulfonamide is a strategically important chemical intermediate whose value lies in the unique combination of its functional groups. While detailed characterization data in public literature is sparse, its synthesis is achievable through established chemical pathways. Its true potential is realized as a versatile building block, offering multiple points for chemical modification to generate novel molecules for evaluation in drug discovery programs, particularly in the fields of oncology and infectious diseases.
References
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PrepChem.com . (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved February 15, 2026, from [Link]
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Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]
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Wikipedia . (n.d.). Sulfonamide (medicine). Retrieved February 15, 2026, from [Link]
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Wu, J., et al. (2020). Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide. Chemical Communications. Available at: [Link]
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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PubChem . (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved February 15, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD . (n.d.). The Role of 3-Fluoro-4-nitrobenzoic Acid in Advanced Organic Chemistry. Retrieved February 15, 2026, from [Link]
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PubMed . (2011). 3-Fluoro-4-nitro-phenyl 4-methyl-benzene-sulfonate. Retrieved February 15, 2026, from [Link]
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Dana Bioscience . (n.d.). 3-Fluoro-4-nitrobenzene-1-sulfonamide 1g. Retrieved February 15, 2026, from [Link]
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Sadlowski, C., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Molecular Systems Design & Engineering. Available at: [Link]
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